

# Spectroscopic Profile of 3-Bromo-5-methylbenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-5-methylbenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Bromo-5-methylbenzonitrile** ( $C_8H_6BrN$ ), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the fields of chemical research and drug development, offering detailed spectroscopic information and the methodologies for its acquisition.

## Core Spectroscopic Data

The following sections and tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Bromo-5-methylbenzonitrile**. This data is critical for the structural elucidation and quality control of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The  $^1H$  and  $^{13}C$  NMR data provide detailed information about the hydrogen and carbon framework of **3-Bromo-5-methylbenzonitrile**.

### $^1H$ NMR (Proton NMR) Data

The  $^1H$  NMR spectrum of **3-Bromo-5-methylbenzonitrile** is expected to show signals corresponding to the aromatic protons and the methyl group protons. Based on the analysis of

similar compounds, the predicted chemical shifts ( $\delta$ ) in parts per million (ppm) are presented below.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.6 - 7.8	s	1H	Aromatic H
~ 7.5 - 7.7	s	1H	Aromatic H
~ 7.4 - 7.6	s	1H	Aromatic H
~ 2.4	s	3H	-CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon NMR) Data

The <sup>13</sup>C NMR spectrum provides information on all the unique carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
~ 140 - 145	Aromatic C-CH <sub>3</sub>
~ 135 - 140	Aromatic C-H
~ 130 - 135	Aromatic C-H
~ 125 - 130	Aromatic C-H
~ 120 - 125	Aromatic C-Br
~ 115 - 120	-C≡N
~ 110 - 115	Aromatic C-C≡N
~ 20 - 25	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands for **3-Bromo-5-methylbenzonitrile** are tabulated below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2950 - 2850	Medium-Weak	Aliphatic C-H Stretch (-CH <sub>3</sub> )
~ 2230 - 2210	Strong, Sharp	C≡N Stretch (Nitrile)
~ 1600 - 1580	Medium-Strong	Aromatic C=C Stretch
~ 1470 - 1430	Medium-Strong	Aromatic C=C Stretch
~ 800 - 700	Strong	C-H Bending (out-of-plane)
~ 600 - 500	Medium-Strong	C-Br Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of **3-Bromo-5-methylbenzonitrile** are listed below. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

m/z	Ion
195/197	[M] <sup>+</sup> (Molecular Ion)
116	[M - Br] <sup>+</sup>
115	[M - HBr] <sup>+</sup>
90	[C <sub>7</sub> H <sub>6</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

## NMR Spectroscopy

A sample of **3-Bromo-5-methylbenzonitrile** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of  $\text{CDCl}_3$ ) in an NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For  $^1\text{H}$  NMR, the spectral width is typically set from 0 to 10 ppm, and for  $^{13}\text{C}$  NMR, from 0 to 200 ppm. Data is processed with appropriate software to apply Fourier transformation, phase correction, and baseline correction.

## IR Spectroscopy

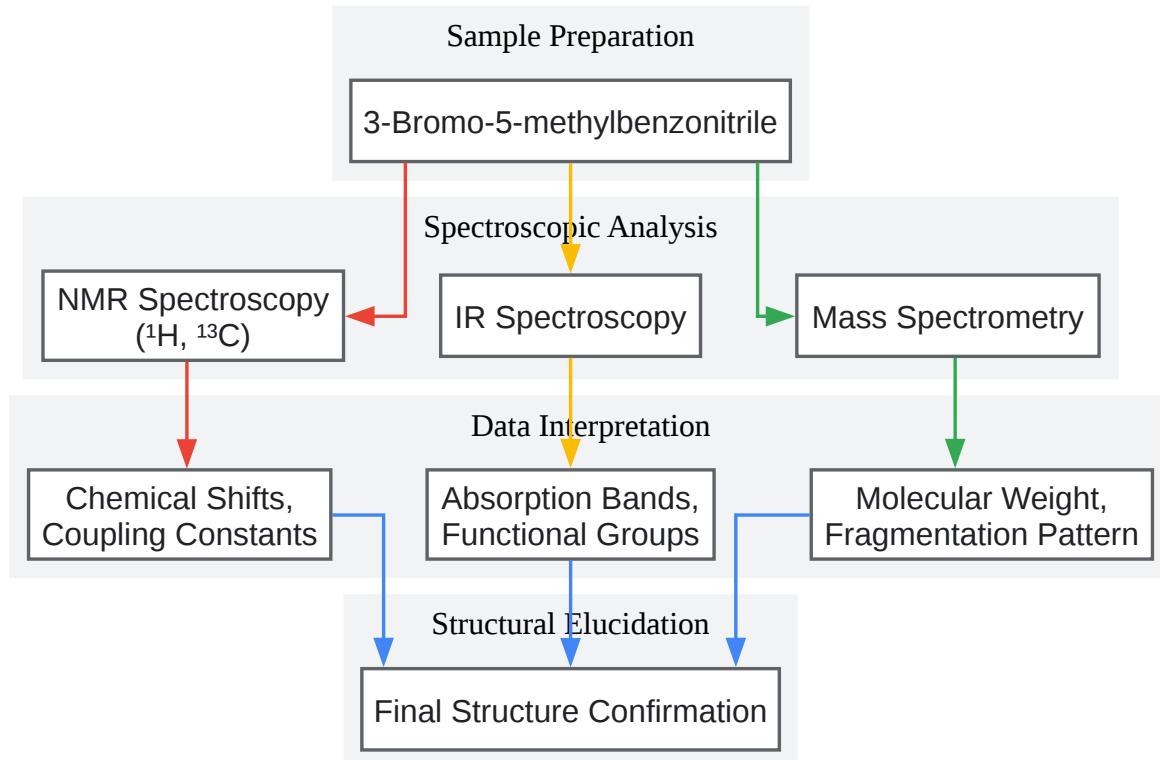
For solid samples, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) to a fine powder. This mixture is then pressed under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. The standard EI energy is 70 eV. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The data is presented as a plot of relative intensity versus mass-to-charge ratio ( $m/z$ ).

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **3-Bromo-5-methylbenzonitrile**.



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Caption: Workflow of Spectroscopic Analysis.

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